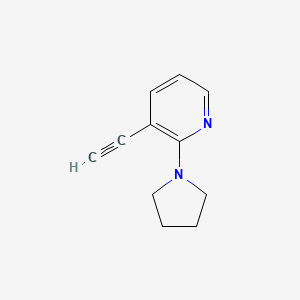

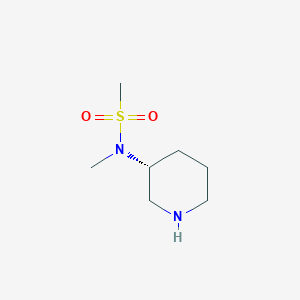

![molecular formula C10H17NO B1403507 Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] CAS No. 556062-54-5](/img/structure/B1403507.png)

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]

Vue d'ensemble

Description

“Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]” is a complex organic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

“Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]” contains total 31 bond(s); 14 non-H bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), 1 Pyrrolidine(s), and 1 Oxolane(s) .Chemical Reactions Analysis

The synthesis of “Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]” involves complex chemical reactions. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Applications De Recherche Scientifique

Photovoltaic Applications

Metallated Macrocyclic Derivatives as Hole-Transporting Materials

A study by Reddy et al. (2019) discussed the use of macrocyclic metal complex derivatives (MMDs) as alternatives to Spiro-OMeTAD in perovskite solar cells (PSCs). MMDs demonstrate potential as low-cost, high-yield hydrophobic materials that offer efficient hole-transportation, improved moisture barrier properties, and enhanced device stability, showing promise in photovoltaic applications Reddy et al., 2019.

Synthetic Chemistry and Catalysis

Ruthenium-catalyzed Intramolecular Metathesis

The synthesis of bridged and spiro azabicycles via ruthenium-catalyzed intramolecular metathesis of dienes is explored in a review by Kuznetsov and Bubnov (2015). This method is instrumental in synthesizing natural products and their analogs, demonstrating the compound's utility in synthetic organic chemistry Kuznetsov & Bubnov, 2015.

Pharmacological Activities of Furanoditerpenoids

Naturally Occurring Furanoditerpenoids

Furanoditerpenoids, which include furan rings, exhibit a range of bioactivities. Bao et al. (2017) reviewed these compounds, highlighting their anti-cancer, anti-inflammation, and anti-microbial properties, thus underscoring the potential medicinal applications of furan-containing compounds Bao et al., 2017.

Hydrogen Storage and Release

Organic Liquid Phase Hydrogen Carriers

Bourane et al. (2016) evaluated the use of organic compounds, including heteroatoms-containing hydrocarbons, for hydrogen storage and delivery. The study underscores the feasibility of such compounds for efficient and selective dehydrogenation, highlighting their potential in hydrogen energy applications Bourane et al., 2016.

Spirocyclic Compounds in Drug Discovery

Recent In Vivo Advances

Batista et al. (2022) reviewed recent in vivo studies on spirocyclic compounds for treating various diseases, emphasizing the impact of spiro-structures on activity. This review highlights the significant role of spirocyclic scaffolds in medicinal chemistry, particularly in improving activity and selectivity for a range of diseases Batista et al., 2022.

Fluorescence Resonance Energy Transfer Applications

Spiropyrans/Spirooxazines in FRET

Xia et al. (2017) explored the use of spiropyrans and spirooxazines in constructing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. The study highlights the applications of these spiro compounds in sensing, probing, and optical elements Xia et al., 2017.

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan]”, is the central core of the family of tropane alkaloids. As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

Propriétés

IUPAC Name |

spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-10(12-5-1)6-8-2-3-9(7-10)11-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUJOZPJMSUGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3CCC(C2)N3)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

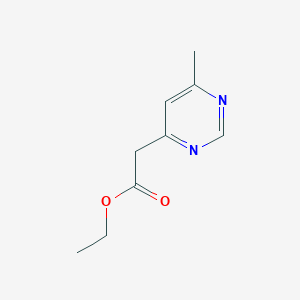

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)

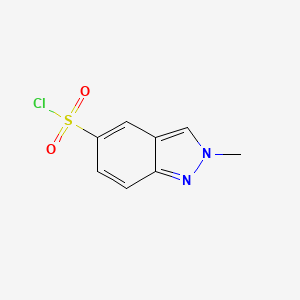

![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)

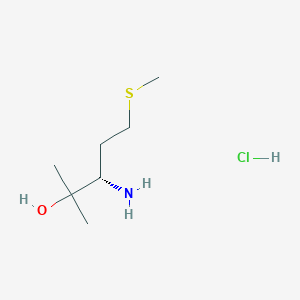

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)

![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)

![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)